3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline
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Overview
Description
3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an iodine atom at the third position and a methyl group at the fourth position on the benzene ring, along with a pyrrole moiety attached through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline typically involves the iodination of 4-methylaniline followed by the condensation with pyrrole-2-carboxaldehyde. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The condensation reaction is usually carried out in the presence of an acid catalyst to promote the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-iodo-4-methylaniline: A precursor in the synthesis of 3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline.
4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline: Lacks the iodine atom but has a similar structure.
3-iodo-4-methylphenylamine:
Uniqueness
This compound is unique due to the presence of both the iodine atom and the pyrrole moiety, which confer specific chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11IN2 |
---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
N-(3-iodo-4-methylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C12H11IN2/c1-9-4-5-10(7-12(9)13)15-8-11-3-2-6-14-11/h2-8,14H,1H3 |
InChI Key |
WMSAWSOFSCNVTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CN2)I |
Origin of Product |
United States |
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